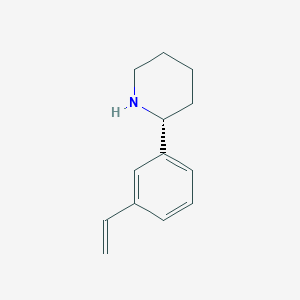
(R)-2-(3-Vinylphenyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-(3-Vinylphenyl)piperidine is a chiral compound featuring a piperidine ring substituted with a vinyl group at the 3-position of the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(3-Vinylphenyl)piperidine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the appropriate piperidine derivative.
Vinylation: The vinyl group is introduced to the phenyl ring through a palladium-catalyzed Heck reaction. This reaction involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution to obtain the ®-enantiomer.
Industrial Production Methods
Industrial production of ®-2-(3-Vinylphenyl)piperidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.
化学反応の分析
Types of Reactions
®-2-(3-Vinylphenyl)piperidine undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation is typically carried out using a palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Ethyl-substituted piperidine.
Substitution: Various substituted piperidine derivatives.
科学的研究の応用
®-2-(3-Vinylphenyl)piperidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies investigating the interaction of chiral molecules with biological targets.
Industrial Applications: It is employed in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ®-2-(3-Vinylphenyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The vinyl group can participate in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
類似化合物との比較
Similar Compounds
(S)-2-(3-Vinylphenyl)piperidine: The enantiomer of ®-2-(3-Vinylphenyl)piperidine.
2-(3-Vinylphenyl)pyrrolidine: A similar compound with a pyrrolidine ring instead of a piperidine ring.
2-(3-Vinylphenyl)morpholine: A similar compound with a morpholine ring.
Uniqueness
®-2-(3-Vinylphenyl)piperidine is unique due to its chiral nature and the presence of both a piperidine ring and a vinyl group. This combination of structural features imparts specific chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C13H17N |
|---|---|
分子量 |
187.28 g/mol |
IUPAC名 |
(2R)-2-(3-ethenylphenyl)piperidine |
InChI |
InChI=1S/C13H17N/c1-2-11-6-5-7-12(10-11)13-8-3-4-9-14-13/h2,5-7,10,13-14H,1,3-4,8-9H2/t13-/m1/s1 |
InChIキー |
UYJUGLXRVSWTTG-CYBMUJFWSA-N |
異性体SMILES |
C=CC1=CC(=CC=C1)[C@H]2CCCCN2 |
正規SMILES |
C=CC1=CC(=CC=C1)C2CCCCN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















